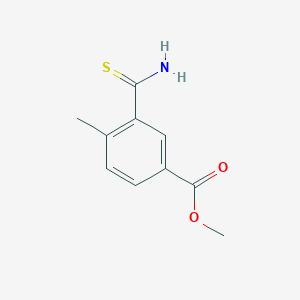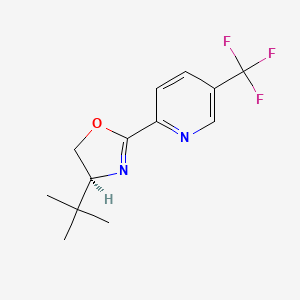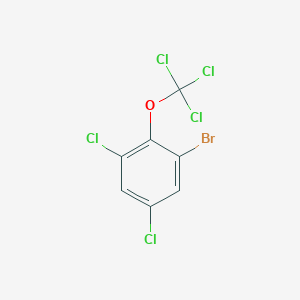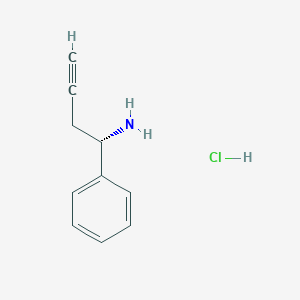
1-(2-Amino-5-hydroxyphenyl)propan-1-one hydrochloride
Overview
Description
1-(2-Amino-5-hydroxyphenyl)propan-1-one hydrochloride, also known as 2’-Amino-5’-hydroxypropiophenone or AHPP, is a chemical compound with the molecular formula C9H11NO2 . It is used in cancer research and is considered an additional cancer bioactive molecule .
Synthesis Analysis
1-(2-Amino-5-hydroxyphenyl)propan-1-one is a useful synthetic intermediate. It is used in the asymmetrical synthesis of (S)-4-ethyl-6,7,8,10-tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, a key intermediate for the synthesis of irinotecan and other camptothecin analogs .Molecular Structure Analysis
The molecular structure of 1-(2-Amino-5-hydroxyphenyl)propan-1-one consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 165.19 .Physical And Chemical Properties Analysis
1-(2-Amino-5-hydroxyphenyl)propan-1-one has a density of 1.2±0.1 g/cm3, a boiling point of 363.9±32.0 °C at 760 mmHg, and a flash point of 173.9±25.1 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
Cancer Research
1-(2-Amino-5-hydroxyphenyl)propan-1-one hydrochloride: is utilized in cancer research as a chemical standard for analytical studies . Its role in the development of new therapeutic agents is crucial, especially in the synthesis of compounds with potential anticancer properties.
Synthetic Intermediate for Antitumor Agents
This compound serves as a synthetic intermediate in the asymmetrical synthesis of (S)-4-ethyl-6,7,8,10-tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione . This key intermediate is vital for the synthesis of irinotecan and other camptothecin analogs, which are prominent antitumor agents.
Development of Camptothecin Analogs
The compound is instrumental in the synthesis of E-ring-modified (RS)-camptothecin analogs . These analogs are explored for their antitumor activity, offering a pathway to develop new cancer treatments.
Reference Material for Analytical Calibration
As a certified reference material, 1-(2-Amino-5-hydroxyphenyl)propan-1-one hydrochloride is used for calibrating analytical instruments . This ensures high accuracy and reliability in data analysis, which is essential in pharmaceutical research.
Pharmaceutical Standards
In the pharmaceutical industry, this compound is used to create standards for quality control . It helps in ensuring the purity and consistency of pharmaceutical products, particularly those related to cancer treatment.
Fine Chemicals Synthesis
The compound is also a valuable precursor in the synthesis of fine chemicals . These chemicals are used in a variety of applications, including research and development of new drugs and materials.
Asymmetric Synthesis Research
Researchers utilize 1-(2-Amino-5-hydroxyphenyl)propan-1-one hydrochloride in studying asymmetric synthesis processes . This research can lead to the discovery of more efficient methods for producing chiral compounds, which are important in drug development.
Educational and Laboratory Research
In academic settings, this compound is often used for educational purposes and laboratory experiments . It provides a practical example for students and researchers to understand complex chemical synthesis and analytical techniques.
Safety and Hazards
The safety data sheet for 1-(2-Amino-5-hydroxyphenyl)propan-1-one suggests handling the compound in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes . It also advises against the formation of dust and aerosols, and recommends the use of non-sparking tools to prevent fire caused by electrostatic discharge steam .
Mechanism of Action
Target of Action
It is known to be a useful synthetic intermediate .
Mode of Action
It is used as a synthetic intermediate, implying that it undergoes further reactions to form other compounds .
Biochemical Pathways
1-(2-Amino-5-hydroxyphenyl)propan-1-one hydrochloride is used in the asymmetrical synthesis of (S)-4-ethyl-6,7,8,10-tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione . This compound is a key intermediate for the synthesis of irinotecan and other camptothecin analogs . These analogs are known for their antitumor properties.
Result of Action
As a synthetic intermediate, 1-(2-Amino-5-hydroxyphenyl)propan-1-one hydrochloride is used to produce other compounds . The resulting compounds, such as irinotecan and other camptothecin analogs, have known antitumor effects .
Action Environment
It is known to be hygroscopic and should be stored under an inert atmosphere at -20°c .
properties
IUPAC Name |
1-(2-amino-5-hydroxyphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-2-9(12)7-5-6(11)3-4-8(7)10;/h3-5,11H,2,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEXQPLVYRFDEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-5-hydroxyphenyl)propan-1-one hydrochloride | |
CAS RN |
1311254-46-2 | |
| Record name | 1-Propanone, 1-(2-amino-5-hydroxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311254-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid](/img/structure/B1403893.png)






![2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1403906.png)
![1,2,4-Trichloro-5-[chloro(difluoro)methoxy]benzene](/img/structure/B1403907.png)



![1-Bromo-2-chloro-3-[chloro-(difluoro)methoxy]benzene](/img/structure/B1403913.png)